![molecular formula C19H33NO B14202481 N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide CAS No. 918801-12-4](/img/structure/B14202481.png)
N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide is an organic compound characterized by a bicyclic structure fused with an amide group. This compound is notable for its unique structural features, which include a bicyclo[2.2.2]octane core and an undec-10-enamide side chain. The bicyclo[2.2.2]octane structure is a rigid, strain-free system that is often found in various natural products and synthetic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide typically involves a multi-step process. One common method includes the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclo[2.2.2]octane core, while the ring-closing metathesis is employed to introduce the undec-10-enamide side chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as topoisomerase II, which is involved in DNA replication and repair . This inhibition can lead to DNA interstrand cross-linking, thereby increasing its anti-neoplastic activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups.
Uniqueness
N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide is unique due to its specific combination of a bicyclo[2.2.2]octane core and an undec-10-enamide side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Número CAS |
918801-12-4 |
|---|---|
Fórmula molecular |
C19H33NO |
Peso molecular |
291.5 g/mol |
Nombre IUPAC |
N-(2-bicyclo[2.2.2]octanyl)undec-10-enamide |
InChI |
InChI=1S/C19H33NO/c1-2-3-4-5-6-7-8-9-10-19(21)20-18-15-16-11-13-17(18)14-12-16/h2,16-18H,1,3-15H2,(H,20,21) |
Clave InChI |
GYVHFMWYBRKYJU-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)NC1CC2CCC1CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


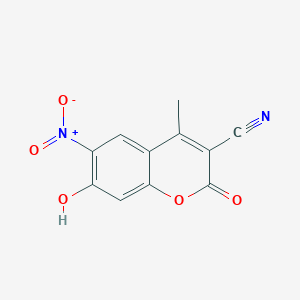
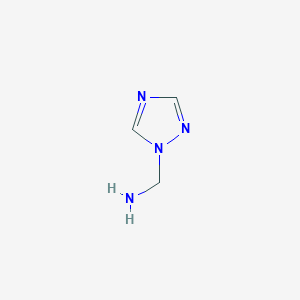
![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)

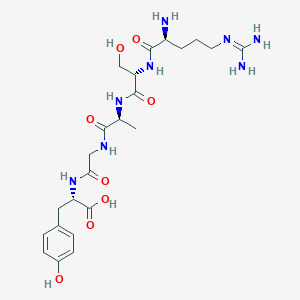
![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)

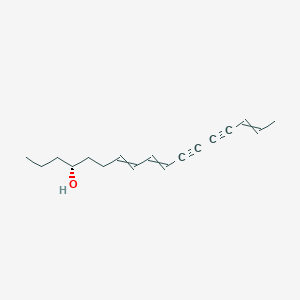
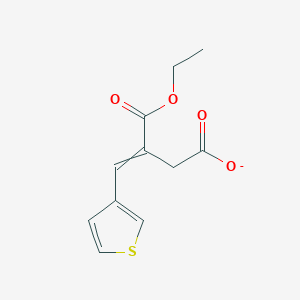
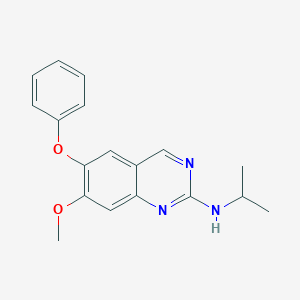
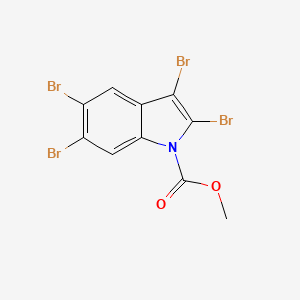
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
